Cas no 85386-14-7 (Ethyl 2-phenylpyrimidine-5-carboxylate)

Ethyl 2-phenylpyrimidine-5-carboxylate structure
85386-14-7 structure
Product Name:Ethyl 2-phenylpyrimidine-5-carboxylate
N.o CAS:85386-14-7
MF:C13H12N2O2
MW:228.246582984924
MDL:MFCD09863207
CID:839338
PubChem ID:10489528
Update Time:2024-10-26

Ethyl 2-phenylpyrimidine-5-carboxylate Propriedades químicas e físicas

Nomes e Identificadores

    • ethyl 2-phenylpyrimidine-5-carboxylate
    • 5-Pyrimidinecarboxylic acid, 2-phenyl-, ethyl ester
    • 5-Carbethoxy-2-phenylpyrimidine
    • ethyl2-phenylpyrimidine-5-carboxylate
    • 2-phenyl-5-carbethoxypyrimidine
    • ADXNMWBLJLAMNG-UHFFFAOYSA-N
    • 3246AC
    • HP21888
    • AM20041245
    • ST24030533
    • 2-Phenylpyrimidine-5-carboxylic acid ethyl ester
    • Ethyl 2-phenyl-5-pyrimidinecarboxylate (ACI)
    • DTXSID70440772
    • AKOS005146381
    • J-520789
    • ME-0702
    • SB60663
    • 85386-14-7
    • DB-026563
    • MFCD09863207
    • CS-0151704
    • SCHEMBL8546622
    • Ethyl 2-phenylpyrimidine-5-carboxylate
    • MDL: MFCD09863207
    • Inchi: 1S/C13H12N2O2/c1-2-17-13(16)11-8-14-12(15-9-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3
    • Chave InChI: ADXNMWBLJLAMNG-UHFFFAOYSA-N
    • SMILES: O=C(C1C=NC(C2C=CC=CC=2)=NC=1)OCC

Propriedades Computadas

  • Massa Exacta: 228.09000
  • Massa monoisotópica: 228.089877630g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 17
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 244
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.1
  • Superfície polar topológica: 52.1

Propriedades Experimentais

  • Densidade: 1.167
  • PSA: 52.08000
  • LogP: 2.32030

Ethyl 2-phenylpyrimidine-5-carboxylate Informações de segurança

  • Classe de Perigo:IRRITANT

Ethyl 2-phenylpyrimidine-5-carboxylate Dados aduaneiros

  • CÓDIGO SH:2933599090
  • Dados aduaneiros:

    中国海关编码:

    2933599090

    概述:

    2933599090. 其他结构上有嘧啶环的化合物(包括其他结构上有哌嗪环的化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Ethyl 2-phenylpyrimidine-5-carboxylate Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E195328-50mg
Ethyl 2-phenylpyrimidine-5-carboxylate
85386-14-7 98%
50mg
¥263.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E195328-250mg
Ethyl 2-phenylpyrimidine-5-carboxylate
85386-14-7 98%
250mg
¥439.90 2023-09-03
Alichem
A039000748-1g
Ethyl 2-phenylpyrimidine-5-carboxylate
85386-14-7 98%
1g
$310.20 2023-08-31
Fluorochem
216927-250mg
Ethyl 2-phenylpyrimidine-5-carboxylate
85386-14-7 95%
250mg
£48.00 2022-03-01
Fluorochem
216927-1g
Ethyl 2-phenylpyrimidine-5-carboxylate
85386-14-7 95%
1g
£110.00 2022-03-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E847241-250mg
Ethyl 2-phenylpyrimidine-5-carboxylate
85386-14-7 98%
250mg
855.00 2021-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IV372-250mg
Ethyl 2-phenylpyrimidine-5-carboxylate
85386-14-7 98%
250mg
643CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IV372-100mg
Ethyl 2-phenylpyrimidine-5-carboxylate
85386-14-7 98%
100mg
234CNY 2021-05-08
Matrix Scientific
058656-500mg
Ethyl 2-phenylpyrimidine-5-carboxylate, 95%
85386-14-7 95%
500mg
$261.00 2023-09-06
Matrix Scientific
058656-1g
Ethyl 2-phenylpyrimidine-5-carboxylate, 95%
85386-14-7 95%
1g
$327.00 2023-09-06

Ethyl 2-phenylpyrimidine-5-carboxylate Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Ethanol
Referência
Synthesis of 2,5'-bipyrimidines from substituted 5-cyanopyrimidines
Mamaev, V. P.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1988, (3), 371-5

Método de produção 2

Condições de reacção
1.1 Reagents: Sodium ethoxide Solvents: Ethanol
Referência
Reaction of 2-dimethylaminomethylene-1,3-diones with dinucleophiles. VIII. Synthesis of ethyl and methyl 2,4-disubstituted 5-pyrimidinecarboxylates
Schenone, Pietro; et al, Journal of Heterocyclic Chemistry, 1990, 27(2), 295-305

Método de produção 3

Condições de reacção
1.1 Reagents: Zinc Solvents: Tetrahydrofuran ;  1 h, 60 °C
1.2 Reagents: Acetic acid ;  23 h, 60 °C
Referência
Characterization of amide bond conformers for a novel heterocyclic template of N-acylhydrazone derivatives
Basilio Lopes, Alexandra; et al, Molecules, 2013, 18(10), 11683-11704

Método de produção 4

Condições de reacção
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide
2.1 Reagents: Sodium Solvents: Ethanol ;  1 h, reflux
Referência
Inhibitors of NF-κB and AP-1 Gene Expression: SAR Studies on the Pyrimidine Portion of 2-Chloro-4-trifluoromethylpyrimidine-5-[N-(3',5'-bis(trifluoromethyl)phenyl)carboxamide]
Palanki, Moorthy S. S.; et al, Journal of Medicinal Chemistry, 2000, 43(21), 3995-4004

Método de produção 5

Condições de reacção
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Ethanol
Referência
Synthesis of 2,5'-bipyrimidines from substituted 5-cyanopyrimidines
Mamaev, V. P.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1988, (3), 371-5

Método de produção 6

Condições de reacção
1.1 Reagents: Sodium methoxide Solvents: Methanol
2.1 Solvents: Phosphorus oxychloride
3.1 Reagents: Hydrochloric acid Solvents: Ethanol
Referência
Synthesis of 2,5'-bipyrimidines from substituted 5-cyanopyrimidines
Mamaev, V. P.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1988, (3), 371-5

Método de produção 7

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Ethanol
Referência
Synthesis of 2,5'-bipyrimidines from substituted 5-cyanopyrimidines
Mamaev, V. P.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1988, (3), 371-5

Método de produção 8

Condições de reacção
1.1 Reagents: Sodium Solvents: Ethanol ;  1 h, reflux
Referência
Inhibitors of NF-κB and AP-1 Gene Expression: SAR Studies on the Pyrimidine Portion of 2-Chloro-4-trifluoromethylpyrimidine-5-[N-(3',5'-bis(trifluoromethyl)phenyl)carboxamide]
Palanki, Moorthy S. S.; et al, Journal of Medicinal Chemistry, 2000, 43(21), 3995-4004

Método de produção 9

Condições de reacção
1.1 Reagents: Phosphorus oxychloride ;  1 h, 100 °C
1.2 Reagents: Zinc Solvents: Tetrahydrofuran ;  1 h, 60 °C
1.3 Reagents: Acetic acid ;  23 h, 60 °C
Referência
Characterization of amide bond conformers for a novel heterocyclic template of N-acylhydrazone derivatives
Basilio Lopes, Alexandra; et al, Molecules, 2013, 18(10), 11683-11704

Método de produção 10

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt; 4 h, 100 °C
Referência
Design, synthesis and evaluation of aromatic heterocyclic derivatives as potent antifungal agents
Zhao, Shizhen; et al, European Journal of Medicinal Chemistry, 2017, 137, 96-107

Método de produção 11

Condições de reacção
Referência
Product class 12: pyrimidines
von Angerer, S., Science of Synthesis, 2004, 16, 379-572

Método de produção 12

Condições de reacção
Referência
Product class 12: pyrimidines
von Angerer, S., Science of Synthesis, 2004, 16, 379-572

Método de produção 13

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  < 0 °C; 24 h, rt
1.2 Solvents: Water ;  rt
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt; 4 h, 100 °C
Referência
Design, synthesis and evaluation of aromatic heterocyclic derivatives as potent antifungal agents
Zhao, Shizhen; et al, European Journal of Medicinal Chemistry, 2017, 137, 96-107

Método de produção 14

Condições de reacção
1.1 Solvents: Phosphorus oxychloride
2.1 Reagents: Hydrochloric acid Solvents: Ethanol
Referência
Synthesis of 2,5'-bipyrimidines from substituted 5-cyanopyrimidines
Mamaev, V. P.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1988, (3), 371-5

Método de produção 15

Condições de reacção
1.1 Reagents: Sodium Solvents: Ethanol ;  9 h, rt
2.1 Reagents: Phosphorus oxychloride ;  1 h, 100 °C
2.2 Reagents: Zinc Solvents: Tetrahydrofuran ;  1 h, 60 °C
2.3 Reagents: Acetic acid ;  23 h, 60 °C
Referência
Characterization of amide bond conformers for a novel heterocyclic template of N-acylhydrazone derivatives
Basilio Lopes, Alexandra; et al, Molecules, 2013, 18(10), 11683-11704

Ethyl 2-phenylpyrimidine-5-carboxylate Raw materials

Ethyl 2-phenylpyrimidine-5-carboxylate Preparation Products

Ethyl 2-phenylpyrimidine-5-carboxylate Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:85386-14-7)Ethyl 2-phenylpyrimidine-5-carboxylate
Número da Ordem:A15849
Estado das existências:in Stock
Quantidade:5g
Pureza:99%
Informação de Preços Última Actualização:Monday, 2 September 2024 16:00
Preço ($):276.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:85386-14-7)Ethyl 2-phenylpyrimidine-5-carboxylate
A15849
Pureza:99%
Quantidade:5g
Preço ($):276.0
E- mail